

# Application Notes and Protocols: BMY-14802 Hydrochloride in Conditioned Avoidance Response

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Compound of Interest		
Compound Name:	BMY-14802 hydrochloride	
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These application notes provide a comprehensive overview of the use of **BMY-14802 hydrochloride** in preclinical studies of conditioned avoidance response (CAR), a behavioral paradigm used to screen for antipsychotic potential. This document includes a summary of effective dosages, a detailed experimental protocol, and diagrams illustrating the experimental workflow and the proposed signaling pathway of BMY-14802.

### Introduction

BMY-14802 is a putative antipsychotic agent with a unique receptor binding profile. It acts as a potent sigma (σ) receptor antagonist and also exhibits agonist activity at serotonin 5-HT1A receptors, with negligible affinity for dopamine D2 receptors.[1] The conditioned avoidance response test is a well-established behavioral assay for assessing the antipsychotic potential of compounds. In this test, animals learn to avoid an aversive stimulus by responding to a preceding neutral stimulus. Drugs with antipsychotic properties typically suppress this conditioned avoidance behavior at doses that do not impair the escape response to the aversive stimulus itself.

# Data Presentation: BMY-14802 Hydrochloride Dosage in Rodent Models



# Methodological & Application

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The following table summarizes the effective dosages of **BMY-14802 hydrochloride** used in various behavioral paradigms in rats, including those that assess antipsychotic-like properties. While the specific dose-response for the conditioned avoidance paradigm is noted as being dose-dependent, the exact dosages from the primary CAR study are not publicly available in the abstract.[2] The dosages listed below are from other relevant behavioral studies and provide a likely effective range for CAR studies.



Behavioral Paradigm	Species	Dosage Range (mg/kg)	Route of Administratio n	Key Findings	Reference
Conditioned Avoidance Response	Rat	Dose- dependent	Not Specified in Abstract	Decreased successful avoidance responses and increased avoidance latencies.	[2]
Latent Inhibition	Rat	5, 15, 30	Not Specified in Abstract	Antagonized amphetamine -induced disruption of latent inhibition.	[3]
Reversal of Amphetamine -Induced Neuronal Activity	Rat	5, 10, 20	Not Specified in Abstract	Reversed amphetamine -induced changes in neostriatal single-unit activity.	[4]
Prevention of Methampheta mine-Induced Sensitization	Rat	15, 30	Intraperitonea I (i.p.)	Prevented the development of behavioral sensitization to methampheta mine.	[5]
Increased Neurotensin	Rat	35 (acute and chronic)	Intraperitonea I (i.p.)	Increased neurotensin concentration	[6]







Concentratio s in the nucleus accumbens and caudate.

# **Experimental Protocols**

This section outlines a representative experimental protocol for a lever-release conditioned avoidance response (CAR) task to evaluate the effects of **BMY-14802 hydrochloride**, based on the available literature.[2]

#### 1. Animals:

- Male Sprague-Dawley or Wistar rats, weighing 250-350g at the start of the experiment.
- Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Food and water should be available ad libitum, except during the behavioral testing sessions.

#### 2. Apparatus:

- A set of standard operant conditioning chambers equipped with a lever, a cue light (conditioned stimulus, CS), and a grid floor capable of delivering a mild electric foot shock (unconditioned stimulus, US).
- The chamber should be enclosed in a sound-attenuating cubicle to minimize external distractions.
- A computer with appropriate software to control the presentation of stimuli and record the animal's responses (lever releases).

#### 3. Procedure:

 Acclimation: Acclimate the rats to the operant chambers for at least one session before training begins.



#### · Training:

- Each trial begins with the illumination of the cue light (CS).
- If the rat releases the lever within a specified period (e.g., 10 seconds) after the CS onset, the CS is terminated, and no shock is delivered. This is recorded as a successful avoidance response.
- If the rat fails to release the lever during the CS presentation, a mild, constant-current foot shock (US; e.g., 0.5-1.5 mA) is delivered through the grid floor.
- A lever release during the shock presentation terminates both the shock and the CS. This
  is recorded as an escape response.
- The inter-trial interval (ITI) should be varied (e.g., 30-60 seconds) to prevent temporal conditioning.
- Training sessions are typically conducted daily and consist of a set number of trials (e.g., 50-100 trials). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% successful avoidance for three consecutive days).

#### Drug Administration:

- BMY-14802 hydrochloride is dissolved in a suitable vehicle (e.g., sterile saline).
- The drug is administered via the desired route (e.g., intraperitoneally) at a specified time before the test session (e.g., 30 minutes).
- A vehicle-only control group should be included.
- A dose-response curve should be generated by testing a range of doses (e.g., 5, 10, 20, 30 mg/kg).

#### Testing:

The testing session is identical to the training sessions.



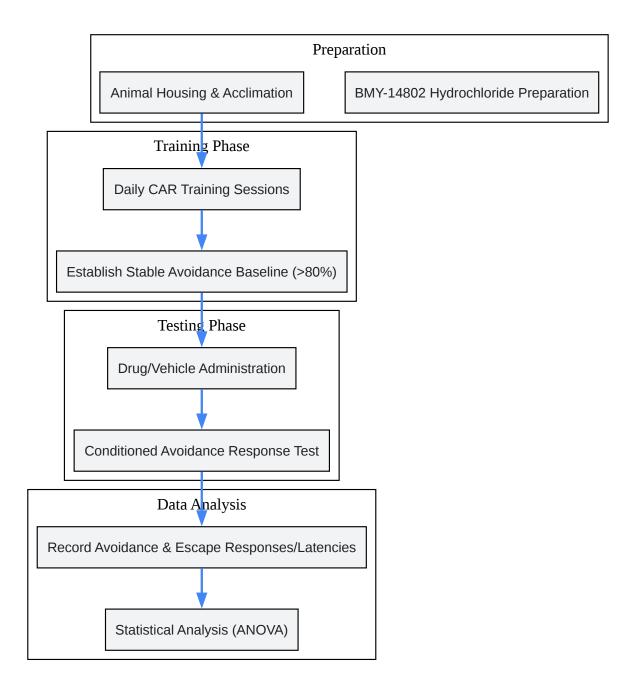
• The primary measures are the number (or percentage) of successful avoidance responses and the latency to respond to the CS (avoidance latency) and the US (escape latency).

#### 4. Data Analysis:

- The data should be analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to compare the effects of different doses of BMY-14802 on avoidance and escape responses.
- Post-hoc tests can be used to determine significant differences between individual dose groups and the vehicle control.

# **Mandatory Visualization**

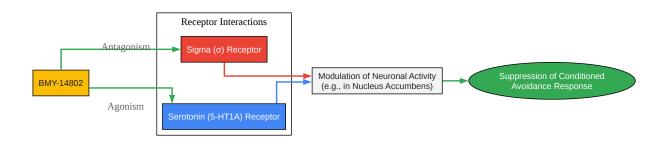




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Caption: Experimental workflow for assessing BMY-14802 in a CAR paradigm.





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Caption: Proposed signaling pathway of BMY-14802 in modulating CAR.

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